molecular formula C20H26ClNO B1440792 4-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride CAS No. 158550-36-8

4-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride

Cat. No. B1440792
M. Wt: 331.9 g/mol
InChI Key: QQDDEMNORHURQQ-UHFFFAOYSA-N
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Description

4-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride is a chemical compound that belongs to the piperidine class of compounds. It has a CAS Number of 1185303-07-4 and a molecular weight of 331.9 g/mol .


Molecular Structure Analysis

The molecular formula of 4-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride is C20H26ClNO . The average mass is 331.879 Da and the monoisotopic mass is 331.170288 Da .

Scientific Research Applications

Novel Piperidine Derivatives and Anti-Acetylcholinesterase Activity

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, closely related to the queried compound, were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. The study found that certain derivatives exhibited potent inhibitory effects on AChE, suggesting potential applications in treating conditions like dementia. Specifically, a derivative identified as 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride showed significant increase in acetylcholine content in rat brains, highlighting its potential as an antidementia agent (Sugimoto et al., 1990).

Selective Estrogen Receptor Modulators (SERMs)

Research on compounds structurally similar to 4-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride has led to the discovery of potent selective estrogen receptor modulators (SERMs). One such compound demonstrated significant estrogen antagonist potency, indicating potential applications in treating conditions sensitive to estrogen, such as certain forms of breast cancer. This suggests that modifications of the benzylphenoxyethyl piperidine structure can yield compounds with significant therapeutic potential (Palkowitz et al., 1997).

Antihypertensive Activity

Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, which share structural features with the queried compound, were synthesized and evaluated for their antihypertensive activity. The study identified compounds with promising antihypertensive effects, suggesting potential applications in the treatment of hypertension. The structure-activity relationship analysis indicated that certain substitutions could enhance the activity, offering insights into the development of new antihypertensive drugs (Clark et al., 1983).

5-HT4 Receptor Ligands and Cognitive Performance

The effects of novel 5-HT4 receptor agonists on rat spatial learning and memory were investigated, revealing that activation of 5-HT4 receptors could enhance cognitive performance. This research suggests that compounds targeting the 5-HT4 receptor, potentially including derivatives of 4-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride, may have therapeutic value in cognitive disorders (Fontana et al., 1997).

Safety And Hazards

The safety data sheet for a related compound, Piperidine, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It’s important to handle 4-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride with appropriate safety measures.

properties

IUPAC Name

4-[2-(4-benzylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO.ClH/c1-2-4-18(5-3-1)16-19-6-8-20(9-7-19)22-15-12-17-10-13-21-14-11-17;/h1-9,17,21H,10-16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDDEMNORHURQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=CC=C(C=C2)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride

CAS RN

158550-36-8
Record name Piperidine, 4-[2-[4-(phenylmethyl)phenoxy]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158550-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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